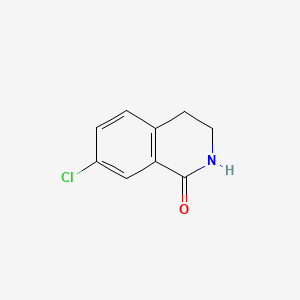

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZRTRAYSHQMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595462 | |

| Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22245-95-0 | |

| Record name | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Abstract: This document provides an in-depth technical examination of the physicochemical properties of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22245-95-0). As a pivotal intermediate in medicinal and agricultural chemistry, a thorough understanding of its characteristics is essential for researchers, synthetic chemists, and formulation scientists.[1][2] This guide synthesizes available data on its structural, thermal, and spectroscopic properties, outlines validated analytical methodologies for its characterization, and discusses its stability and reactivity. The insights presented herein are designed to facilitate its effective use in drug discovery and development pipelines, ensuring both purity and predictable behavior in subsequent applications.

Molecular Identity and Structural Overview

This compound is a heterocyclic compound built upon a dihydroisoquinoline scaffold.[3] This core structure is a prevalent motif in numerous biologically active natural products and synthetic molecules.[2] The molecule's architecture features a benzene ring fused to a six-membered lactam ring, with a chlorine substituent at the 7-position of the aromatic system. This chlorine atom is a critical feature, often utilized to modulate electronic properties and receptor binding affinity in derivative compounds.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | 7-chloro-3,4-dihydro-2H-isoquinolin-1-one | [3] |

| CAS Number | 22245-95-0 | [3][4][5] |

| Molecular Formula | C₉H₈ClNO | [3][5] |

| Molecular Weight | 181.62 g/mol | [3][5] |

| Canonical SMILES | C1CNC(=O)C2=C1C=CC(=C2)Cl | [3] |

| InChIKey | NMZRTRAYSHQMPR-UHFFFAOYSA-N | [3] |

Figure 1: 2D Chemical Structure

Core Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior. The combination of a polar lactam functionality and a nonpolar chloro-aromatic ring in this compound results in a distinct set of characteristics.

| Property | Value / Observation | Justification & Experimental Insight |

| Physical State | White to off-white solid. | Inferred from data on analogous compounds and supplier information.[6] The planar aromatic system and intermolecular hydrogen bonding via the lactam group favor a crystalline solid state at standard temperature and pressure. |

| Melting Point | Data not consistently available in public literature. | The melting point is expected to be relatively high due to strong intermolecular forces, including hydrogen bonding (N-H---O=C) and dipole-dipole interactions. Experimental determination via Differential Scanning Calorimetry (DSC) is the gold standard (see Protocol 4.2). A related thione derivative has an estimated melting point of 180–200°C.[7] |

| Solubility Profile | Low solubility in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., Dichloromethane). | The molecule's poor aqueous solubility is due to the hydrophobic nature of the chlorobenzene ring. Its solubility in solvents like DMSO is facilitated by their ability to disrupt the intermolecular hydrogen bonding of the lactam. This profile is critical for selecting appropriate solvent systems for synthesis, purification, and biological assays. |

| pKa | Data not available. | The lactam N-H proton is weakly acidic, with an estimated pKa > 17, making it non-ionizable under typical physiological conditions. The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic. |

Spectroscopic & Spectrometric Characterization

A multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The expected spectra for this compound in a solvent like DMSO-d₆ are described below.

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.0-10.5 ppm (s, 1H): Broad singlet corresponding to the N-H proton of the lactam. Its broadness is due to quadrupole broadening and potential hydrogen exchange.

-

δ 7.2-7.8 ppm (m, 3H): A multiplet system for the three aromatic protons. The proton at C5 (ortho to the carbonyl) will likely be the most downfield. The protons at C6 and C8 will exhibit meta and ortho coupling, respectively.

-

δ 3.4-3.6 ppm (t, 2H): A triplet corresponding to the methylene protons at C3, adjacent to the nitrogen atom.

-

δ 2.9-3.1 ppm (t, 2H): A triplet for the methylene protons at C4, adjacent to the aromatic ring.

Expected ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Carbonyl carbon (C1) of the lactam.

-

δ 125-140 ppm: Six signals for the aromatic carbons, including the carbon bearing the chlorine atom (C7).

-

δ ~40 ppm: Methylene carbon adjacent to nitrogen (C3).

-

δ ~28 ppm: Methylene carbon adjacent to the aromatic ring (C4).

Caption: General workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule based on their vibrational frequencies.

Expected Characteristic IR Absorption Bands (cm⁻¹):

-

3200-3300 (sharp/medium): N-H stretching vibration of the secondary amide (lactam).

-

1660-1680 (strong): C=O stretching vibration (Amide I band). The frequency is characteristic of a six-membered lactam ring.

-

~1600, ~1475 (medium): C=C stretching vibrations within the aromatic ring.

-

1000-1100 (medium/strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition.

Expected ESI-MS Data:

-

Molecular Ion Peak: An electrospray ionization (ESI) mass spectrum run in positive mode would show a protonated molecular ion [M+H]⁺. The key diagnostic feature is the isotopic pattern for chlorine:

-

m/z 182.04: Corresponding to [C₉H₈³⁵ClNO + H]⁺

-

m/z 184.04: Corresponding to [C₉H₈³⁷ClNO + H]⁺

-

-

Isotopic Ratio: The relative intensity of the m/z 182 and m/z 184 peaks should be approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

Caption: Predicted fragmentation pathway in Mass Spectrometry.

Analytical Methodologies & Protocols

Reproducible and robust analytical methods are required to ensure the quality and purity of this compound for research and development.

Protocol: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the target compound from potential impurities arising from synthesis or degradation. The aromatic nature of the compound makes it an excellent chromophore for UV detection.

Step-by-Step Methodology:

-

System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV-Vis detector.

-

Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Data Analysis: Integrate the peak area of the main component and any impurities. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

Caption: Workflow for purity analysis by HPLC.

Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is the definitive method for determining the melting point and assessing thermal stability.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Atmosphere: Nitrogen gas at a flow rate of 50 mL/min.

-

Method: Equilibrate at 30°C. Ramp the temperature from 30°C to 250°C at a rate of 10°C/min.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset or peak of the endothermic event. The absence of significant exothermic events following the melt indicates thermal stability within the tested range.

Stability and Reactivity

-

Chemical Stability: The compound is generally stable under standard laboratory conditions. The lactam ring can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures.

-

Reactivity: As a synthetic intermediate, its reactivity is key. The chloro-substituent on the aromatic ring can undergo nucleophilic aromatic substitution, although this typically requires activated conditions. The lactam moiety can be reduced to the corresponding amine or undergo N-alkylation/acylation.[7] This synthetic versatility is a primary reason for its use in creating libraries of derivative compounds for screening.[6][8]

Conclusion

This compound is a well-defined chemical entity whose physicochemical properties are governed by the interplay between its polar lactam ring and nonpolar chlorobenzene system. Its characterization relies on a standard suite of analytical techniques, including NMR, MS, IR, and HPLC, which together confirm its identity, purity, and structure. A comprehensive understanding of these characteristics, as outlined in this guide, is fundamental for its successful application in the synthesis of novel therapeutic and agrochemical agents.

References

-

PubChem. 7-chloro-2H-isoquinolin-1-one. [Link]

-

Sunway Pharm Ltd. 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one - CAS:22245-95-0. [Link]

-

PubChem. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]

-

RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one|CAS 113124-88-2 [benchchem.com]

- 3. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE | 22245-95-0 [chemicalbook.com]

- 5. 7-Chloro-3,4-dihydro-2H-isoquinolin-1-one - CAS:22245-95-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione [smolecule.com]

- 8. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

7-Chloro-3,4-dihydroisoquinolin-1(2H)-one CAS number 22245-95-0

An In-depth Technical Guide to 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one (CAS: 22245-95-0)

Authored by: A Senior Application Scientist

Foreword

Welcome to a comprehensive exploration of this compound, a heterocyclic compound of significant interest in modern medicinal and synthetic chemistry. This guide moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the compound's properties, synthesis, and applications, grounded in established scientific principles. As a cornerstone for the development of novel therapeutics and complex molecular architectures, a thorough grasp of this molecule is invaluable for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that the protocols and data presented are not just instructions, but a framework for innovation.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 22245-95-0) is a substituted dihydroisoquinolinone. This class of compounds is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active natural products and synthetic molecules.[1] The core structure consists of a benzene ring fused to a dihydropyridinone ring. The presence of a chlorine atom at the 7-position and a ketone at the 1-position significantly influences its electronic properties, reactivity, and biological interactions.[2]

The strategic placement of the chloro group is often critical for modulating the affinity of its derivatives for biological targets, such as dopaminergic and serotonergic receptors.[3] This makes it a valuable starting material for creating libraries of compounds for drug discovery campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22245-95-0 | [4] |

| Molecular Formula | C₉H₈ClNO | [4] |

| Molecular Weight | 181.62 g/mol | [4] |

| IUPAC Name | 7-chloro-3,4-dihydro-2H-isoquinolin-1-one | [4] |

| Synonyms | 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | [4] |

| Appearance | White to off-white powder/crystals | Inferred from supplier data |

| Canonical SMILES | C1CNC(=O)C2=CC(=CC=C21)Cl | [4] |

Synthesis and Reaction Chemistry

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core is well-established, with several classical and modern methods available to organic chemists. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance for functional groups.

Established Synthetic Routes

Two of the most venerable methods for constructing the dihydroisoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions. While these typically yield dihydroisoquinolines, they are foundational to the synthesis of the corresponding isoquinolinones.[5][6]

-

Bischler-Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine. To obtain the isoquinolinone, a phenylethylamine with a carboxylic acid or ester group is required, which can then be cyclized.

-

Pictet-Spengler Reaction: This reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. This is more commonly used for tetrahydroisoquinolines but can be adapted.

Modern advancements have introduced more efficient protocols, such as microwave-assisted reactions which can dramatically reduce reaction times and improve yields.[6]

Recommended Synthetic Workflow: The Castagnoli-Cushman Reaction (CCR)

A highly effective and versatile method for generating substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli-Cushman Reaction.[1][7] This three-component reaction between a homophthalic anhydride, an imine (or its components: an amine and an aldehyde), produces the desired scaffold in high yields and allows for significant molecular diversity.

Step-by-Step Protocol (General):

-

Reactant Preparation: In a round-bottom flask, dissolve the appropriate homophthalic anhydride (for the 7-chloro variant, a 4-chlorohomophthalic anhydride would be a logical precursor) in a suitable solvent such as toluene or xylene.

-

Imine Formation: Add the desired primary amine and aldehyde to the flask. The imine is typically formed in situ.

-

Cyclization: Heat the reaction mixture to reflux (typically 80-140 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product may precipitate out and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization.

Caption: Applications of the Core Scaffold.

Analytical Characterization

Rigorous analytical chemistry is essential to confirm the identity, structure, and purity of this compound. The primary techniques employed are NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Table 2: Summary of Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (typically in the δ 7.0-8.0 ppm range), and two aliphatic triplets for the -CH₂-CH₂- protons of the dihydro portion (typically δ 2.5-4.0 ppm). A broad singlet for the N-H proton. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) around δ 160-170 ppm. Multiple signals in the aromatic region (δ 120-145 ppm). Two signals for the aliphatic carbons (-CH₂-CH₂-). [1] |

| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 181.6 for C₉H₈ClNO). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically around 1660-1680 cm⁻¹. N-H stretching vibrations around 3200 cm⁻¹. C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and aliphatic chains (~2850-2960 cm⁻¹). |

Experimental Protocol: Acquiring an NMR Spectrum

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the ¹H spectrum, followed by the ¹³C and other relevant experiments (e.g., DEPT, COSY).

-

Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum for analysis.

Safety, Handling, and Storage

Proper laboratory practice is paramount when working with any chemical intermediate. This compound has associated hazards that must be managed.

Hazard Identification (GHS Classification)

Based on available data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4][8]* H319: Causes serious eye irritation. [4][8]* H335: May cause respiratory irritation. [4][8]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [9]* Personal Protective Equipment (PPE):

-

Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. * Eye Protection: Use chemical safety goggles or a face shield. [10] * Lab Coat: A standard laboratory coat should be worn to prevent skin contact.

-

-

Hygiene: Avoid breathing dust or vapors. [9]Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [9]* Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. [9]* Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [9]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed. * Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains. [9]

Conclusion

This compound is more than a mere chemical intermediate; it is a gateway to vast chemical diversity. Its robust synthesis, coupled with the strategic importance of its chloro-substituent, makes it an invaluable tool for chemists in both academia and industry. From probing the complexities of the central nervous system to developing new agents to protect our food supply, the applications of this scaffold are both broad and impactful. It is our hope that this guide serves not only as a technical reference but also as an inspiration for future research and innovation.

References

-

PubChem. (n.d.). 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 7-chloro-2H-isoquinolin-1-one. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 7-Chloroisoquinolin-3(2H)-one. Retrieved from [Link]

-

InfoDyne. (2017). Safety Data Sheet. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Retrieved from [Link]

-

Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

CSIR-Indian Institute of Chemical Biology. (n.d.). Palladium-catalysed stereoselective synthesis of 4-(diarylmethylidene)-3,4- dihydroisoquinolin-1(2H)-ones. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 22245-95-0: 1(2H)-Isoquinolinone,7-chloro-3,4-dihydro- [cymitquimica.com]

- 3. 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one|CAS 113124-88-2 [benchchem.com]

- 4. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 7-Chloro-3,4-dihydroisoquinoline-1(2H)-thione [smolecule.com]

- 6. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]

- 7. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 7-chloro-2H-isoquinolin-1-one | C9H6ClNO | CID 10012505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. media.adeo.com [media.adeo.com]

structure elucidation of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Structure Elucidation of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

Introduction: The Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency, earning the designation of "privileged scaffolds." The 3,4-dihydroisoquinolin-1(2H)-one core is one such structure, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] The specific derivative, this compound (IUPAC Name: 7-chloro-3,4-dihydro-2H-isoquinolin-1-one[3]), serves as a pivotal intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).[2] The chlorine substituent at the 7-position is not merely a synthetic handle but a critical feature for modulating receptor affinity and other pharmacokinetic properties.[2]

This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of this compound. Moving beyond a simple recitation of data, we will explore the strategic application of modern analytical techniques, explaining the causality behind each experimental choice. The objective is to present a self-validating workflow where each piece of analytical data corroborates the others, leading to an unambiguous structural assignment.

Core Molecular Properties

-

Molecular Formula: C₉H₈ClNO[3]

-

Molecular Weight: 181.62 g/mol [3]

-

Monoisotopic Mass: 181.02944 Da[3]

The Elucidation Pathway: A Multi-Technique Strategy

Confirming the structure of a synthesized molecule is a cornerstone of chemical research, ensuring both the integrity of the current study and the reliability of future work. The process is not linear but rather a synergistic interplay of different analytical methods. Each technique provides a unique piece of the puzzle, and only when assembled do they reveal the complete picture. The following workflow illustrates the logical progression from foundational mass and elemental composition to the intricate details of atomic connectivity.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: The first step in analyzing an unknown sample is to confirm its molecular weight and, by extension, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy to within a few parts per million (ppm).[4] For a molecule containing chlorine, HRMS is particularly powerful due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), which provides an immediate internal validation for the presence of the halogen.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrument Setup: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source. Calibrate the instrument using a known standard immediately prior to analysis.[5]

-

Analysis: Infuse the sample solution into the ESI source in positive ion mode. The ESI process will gently ionize the molecule, primarily forming the protonated species [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Anticipated Data & Interpretation:

The key is to look for a pair of peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This is the unmistakable signature of a monochlorinated compound.

| Ion Species | Calculated m/z (C₉H₈³⁵ClNO + H)⁺ | Calculated m/z (C₉H₈³⁷ClNO + H)⁺ | Expected Ratio |

| [M+H]⁺ | 182.0367 | 184.0338 | ~3:1 |

The observation of this isotopic pattern at the correct high-resolution mass provides strong, unequivocal evidence for the molecular formula C₉H₈ClNO.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: With the molecular formula established, IR spectroscopy is employed to rapidly identify the key functional groups present. This technique probes the vibrational frequencies of bonds within the molecule. For this compound, we expect to confirm the presence of the secondary amide (lactam) and the substituted aromatic ring.

Experimental Protocol: KBr Pellet

-

Preparation: Mix ~1 mg of the dry, solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly to create a fine, homogenous powder.

-

Pressing: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

-

Analysis: Place the pellet in the spectrometer and acquire the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.[6]

Anticipated Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3250 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the lactam ring. |

| ~1660 | C=O Stretch | Amide I Band | Strong, sharp peak confirming the carbonyl of the lactam. |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~800-850 | C-H Bending | Aromatic (out-of-plane) | The specific pattern can suggest the substitution on the ring. |

| ~750 | C-Cl Stretch | Aryl Halide | Confirms the presence of the chlorine substituent. |

The combined presence of a strong N-H stretch and a C=O stretch around 1660 cm⁻¹ is highly indicative of the lactam moiety, distinguishing it from other possible isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, we can map out which atoms are connected to each other, ultimately assembling the full molecular structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5][7] DMSO-d₆ is often preferred for amides to ensure the N-H proton is clearly visible.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY and HMBC experiments to establish correlations.

¹H NMR - Anticipated Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | br s | 1H | N-H | A broad singlet characteristic of an amide proton. |

| ~7.9 | d | 1H | H-8 | Aromatic proton ortho to the electron-withdrawing carbonyl group, shifted downfield. |

| ~7.4 | d | 1H | H-6 | Aromatic proton ortho to the chlorine atom. |

| ~7.3 | dd | 1H | H-5 | Aromatic proton coupled to both H-6 and H-8. |

| ~3.4 | t | 2H | H-3 (-CH₂-N) | Methylene group adjacent to the nitrogen atom. |

| ~2.9 | t | 2H | H-4 (-CH₂-Ar) | Methylene group adjacent to the aromatic ring, showing coupling to H-3. |

¹³C NMR - Anticipated Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C-1 (C=O) | Carbonyl carbon of the lactam. |

| ~140 | C-8a | Quaternary aromatic carbon adjacent to nitrogen. |

| ~136 | C-7 (C-Cl) | Quaternary aromatic carbon bonded to chlorine. |

| ~133 | C-4a | Quaternary aromatic carbon at the ring junction. |

| ~129 | C-8 | Aromatic CH ortho to the carbonyl. |

| ~128 | C-5 | Aromatic CH. |

| ~127 | C-6 | Aromatic CH. |

| ~40 | C-3 (-CH₂-N) | Aliphatic carbon adjacent to nitrogen. |

| ~28 | C-4 (-CH₂-Ar) | Aliphatic carbon adjacent to the aromatic ring. |

2D NMR - The Definitive Connections:

Two-dimensional NMR experiments correlate signals to reveal through-bond connectivity, removing all ambiguity.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a clear cross-peak between the triplet at ~3.4 ppm (H-3) and the triplet at ~2.9 ppm (H-4), confirming the presence of the -CH₂-CH₂- ethylene bridge.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the entire scaffold. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the isoquinolinone core.

Observing a correlation from the aliphatic H-4 protons to the carbonyl carbon (C-1) and aromatic carbons (C-5, C-4a) definitively connects the aliphatic chain to the aromatic ring at the correct positions, confirming the 3,4-dihydroisoquinolin-1(2H)-one skeleton.

X-ray Crystallography: Unambiguous 3D Confirmation

Expertise & Rationale: While the combination of MS, IR, and NMR provides an overwhelming body of evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, irrefutable proof.[8] It moves beyond connectivity to provide a precise three-dimensional map of the atoms in space, confirming bond lengths, bond angles, and the overall molecular geometry.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).[9]

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected by a detector.[9]

-

Structure Solution and Refinement: The diffraction data is processed using specialized software (e.g., SHELXS, SHELXL) to solve the phase problem and generate an electron density map.[9] This map is then interpreted to place atoms, and the model is refined to best fit the experimental data.

Anticipated Outcome:

Conclusion: A Self-Validating System

The is a prime example of a modern, multi-faceted analytical workflow. Each technique provides essential, complementary information:

-

Mass Spectrometry establishes the elemental formula.

-

IR Spectroscopy identifies the core functional groups.

-

NMR Spectroscopy maps the atomic connectivity and molecular framework.

-

X-ray Crystallography provides the definitive 3D structure.

References

- Title: 7-Chloro-3,4-dihydroisoquinoline-1(2H)

- Title: 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine Source: NIH National Center for Biotechnology Information URL

- Title: Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

-

Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory Source: IOSR Journal of Applied Chemistry URL: [Link]

-

Title: Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds Source: Proceedings of the Indian Academy of Sciences - Chemical Sciences URL: [Link]

-

Title: 1H and 13C NMR spectra of the catalytic synthesized compounds Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives Source: ResearchGate URL: [Link]

-

Title: Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Chloro-1,2-dihydroisoquinolin-3(4H)-one|CAS 113124-88-2 [benchchem.com]

- 3. 7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-one | C9H8ClNO | CID 18672397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isoquinolinone Derivatives: A Roadmap for Therapeutic Innovation

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The isoquinolinone scaffold represents a cornerstone in medicinal chemistry, serving as a "privileged structure" for the design of novel therapeutic agents. Found in a wide array of naturally occurring alkaloids and accessible through robust synthetic methodologies, this heterocyclic framework is at the heart of numerous compounds with significant biological activities.[1][2][3] This technical guide provides an in-depth exploration of the key pharmacological properties of isoquinolinone derivatives, with a primary focus on their applications in oncology, anti-inflammatory, and neuroprotective research. We will dissect the core mechanisms of action, including the inhibition of critical enzymes like Poly(ADP-ribose) Polymerase (PARP) and the modulation of pivotal signaling cascades such as PI3K/Akt/mTOR and NF-κB.[4][5][6] Furthermore, this document furnishes detailed, field-proven experimental protocols for evaluating the biological activities of these compounds, from initial in vitro cytotoxicity screening to in vivo efficacy studies using xenograft models. Structure-activity relationship (SAR) insights are consolidated to guide future drug design efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast therapeutic potential of the isoquinolinone chemical space.

Introduction: The Isoquinolinone Scaffold

The isoquinolinone core, a bicyclic aromatic structure containing a fused benzene and pyridinone ring, is a recurring motif in a multitude of bioactive molecules.[3] Its prevalence in nature, particularly within the vast family of isoquinoline alkaloids, has long signaled its importance in interacting with biological systems.[1][7][8] Compounds like berberine and morphine, while technically isoquinoline alkaloids, have paved the way for understanding how this structural class can modulate physiological and pathological processes.[1][9]

Modern synthetic chemistry has unlocked the ability to generate vast libraries of isoquinolinone derivatives with diverse functionalizations.[3][10] This has enabled a systematic exploration of their pharmacological potential, revealing a remarkable breadth of activities including anticancer, anti-inflammatory, antimicrobial, neuroprotective, and cardioprotective effects.[8][10][11] The structural rigidity of the core, combined with the tunable electronic and steric properties afforded by substitution, makes it an ideal template for designing potent and selective modulators of complex biological targets.

This guide will focus on three of the most therapeutically relevant and well-documented activities: anticancer, anti-inflammatory, and neuroprotective.

Core Biological Activities & Mechanisms of Action

Anticancer Activity

The application of isoquinolinone derivatives in oncology is arguably the most extensively researched area, with compounds demonstrating efficacy through multiple, distinct mechanisms of action.[2][12][13]

PARP enzymes, particularly PARP-1, are critical for cellular homeostasis, playing a central role in DNA repair. In many cancers, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), tumor cells become highly dependent on PARP for survival. Inhibiting PARP in these contexts leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

Several isoquinolinone derivatives have been designed as potent PARP inhibitors, acting as NAD+ mimetics that compete for the enzyme's catalytic site.[14][15] Thieno[2,3-c]isoquinolin-5-one (TIQ-A) and its analogs, for instance, have shown powerful inhibitory activity with sub-micromolar IC50 values.[6][16][17] The development of novel 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has also yielded potent PARP inhibitors with favorable drug-like properties.[14][18]

Cancer is often driven by the dysregulation of signaling pathways that control cell growth, proliferation, and survival.[19] Isoquinolinone derivatives have been shown to effectively target these aberrant pathways.

-

PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated pathways in human cancers, promoting cell proliferation and inhibiting apoptosis.[4][19][20] Its activation leads to the phosphorylation of numerous downstream substrates that regulate these critical cellular processes.[4][21] Several isoquinoline-based compounds have been identified that inhibit this pathway, leading to reduced tumor cell growth and survival.[12] The inhibition can occur at various nodes within the cascade, making it a versatile target for this class of compounds.

Caption: Canonical NF-κB signaling pathway and its inhibition.

Neuroprotective Activity

The potential of isoquinolinone derivatives to protect neurons from damage is a growing area of research, with implications for treating neurodegenerative diseases and acute neuronal injury like cerebral ischemia. [22][23] The mechanisms are often multifaceted and overlap with those seen in other therapeutic areas.

-

PARP-1 Inhibition in Cerebral Ischemia: Excessive activation of PARP-1 following an ischemic event (e.g., stroke) leads to severe energy depletion (NAD+ and ATP loss) and neuronal death. [6][16]Potent isoquinolinone-based PARP-1 inhibitors like TIQ-A have been shown to significantly attenuate neuronal injury in in vitro models of oxygen and glucose deprivation (OGD), even when administered after the ischemic insult. [6][16]* Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common pathological features of many neurodegenerative diseases. By inhibiting the NF-κB pathway, isoquinolinone derivatives can reduce the production of inflammatory mediators in the central nervous system. [22]Additionally, some derivatives can mitigate oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), thereby protecting neurons from damage caused by reactive oxygen species (ROS). [22]

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications impact biological activity is crucial for rational drug design. SAR studies on isoquinolinone derivatives have yielded valuable insights for optimizing potency and selectivity.

| Position of Substitution | Modification | Impact on Biological Activity | Reference(s) |

| N-2 (Nitrogen) | Methylation, Alkylation | Often crucial for activity. N-methylisoquinolin-1-one derivatives showed potent anticancer activity. | [24] |

| C-3 | Aryl groups (e.g., Biphenyl) | Substitution at the 3-position with bulky aryl groups can significantly enhance anticancer potency. | [24][25] |

| C-4 | Carboxamide groups | Introduction of carboxamide functionalities is a key strategy for developing potent PARP inhibitors. | [14][18] |

| Isoquinoline Ring | Saturation (e.g., tetrahydro-) | A more flexible tetrahydroisoquinoline ring can increase binding to certain receptors (e.g., α1-adrenoceptors) compared to the planar isoquinoline ring. | [26] |

| General | Hydroxypropyl, Methoxy groups | Specific substitutions, such as O-(3-hydroxypropyl) groups, have led to compounds with superior antitumor activity compared to initial leads. | [16][27] |

Experimental Protocols for Activity Evaluation

A systematic, multi-tiered approach is required to validate the therapeutic potential of novel isoquinolinone derivatives. This workflow begins with high-throughput in vitro screening and progresses to more complex mechanistic and in vivo studies for promising candidates. [28]

Caption: General experimental workflow for anticancer drug evaluation.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This is a foundational colorimetric assay to determine a compound's ability to inhibit cell proliferation or induce cell death, allowing for the calculation of the half-maximal inhibitory concentration (IC50). [29][30][31]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

Human cancer cell line(s) of interest (e.g., SK-OV-3 ovarian cancer, Cal27 oral cancer). [12][32] * Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

96-well flat-bottom plates.

-

Isoquinolinone derivative stock solution (e.g., 10 mM in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader (570 nm absorbance).

-

-

Step-by-Step Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoquinolinone derivative in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Observe the formation of purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vivo Anticancer Efficacy (Human Tumor Xenograft Model)

This protocol assesses the ability of a lead compound to inhibit tumor growth in a living organism, providing a more clinically relevant measure of efficacy. [33][34][35]

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time and compared to a vehicle-treated control group. [33][36]* Materials:

-

4-6 week old immunocompromised mice (e.g., Athymic Nude or SCID mice). [33] * Human cancer cell line (e.g., Cal27, SKOV3). [12][32] * Matrigel (optional, to aid tumor formation).

-

Test compound formulated in a suitable vehicle (e.g., PBS, saline with 5% DMSO and 10% Tween 80).

-

Calipers for tumor measurement.

-

Animal scale for monitoring body weight.

-

-

Step-by-Step Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or medium, often mixed 1:1 with Matrigel. Inject approximately 1-5 million cells in a volume of 100-200 µL subcutaneously into the dorsal flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumors with calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration: Administer the isoquinolinone derivative via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a predetermined dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.

-

Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice (as an indicator of toxicity) 2-3 times per week. Observe the animals for any signs of distress.

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

-

Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry). Compare the final tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).

-

Conclusion and Future Perspectives

The isoquinolinone scaffold has unequivocally demonstrated its value in modern drug discovery. Its derivatives have yielded potent inhibitors of critical targets in oncology, inflammation, and neurodegeneration. The well-established anticancer mechanisms, including PARP inhibition and modulation of the PI3K/Akt and NF-κB pathways, provide a solid foundation for the development of next-generation therapeutics.

The future of isoquinolinone research is promising. Key challenges will involve optimizing selectivity to minimize off-target effects and improving pharmacokinetic profiles to enhance in vivo efficacy and bioavailability. The exploration of these derivatives in combination therapies, where they could sensitize tumors to conventional chemotherapeutics or immunotherapies, represents a particularly exciting frontier. [32]As synthetic methodologies continue to evolve and our understanding of disease biology deepens, the versatile isoquinolinone framework is poised to deliver novel and impactful medicines for years to come.

References

- Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC. (PubMed Central)

- PI3K/Akt signalling p

- Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed. (PubMed)

- NF-κB signaling in inflamm

- A Review on Recent Synthesis and Diverse Biological Activities of Isoquinolone. (N/A)

- Bioassays for anticancer activities - PubMed. (PubMed)

- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (N/A)

- PI3K/AKT/mTOR p

- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Upd

- NF-κB: At the Borders of Autoimmunity and Inflamm

- PI3K / Akt Signaling. (N/A)

- Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia - DOI. (DOI)

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (N/A)

- Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed. (PubMed)

- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC. (PubMed Central)

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (International Journal of Pharmacy and Biological Sciences)

- Application Notes and Protocols: Experimental Use of Isoquinoline Derivatives in Cancer Cell Lines - Benchchem. (Benchchem)

- Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. (Royal Society of Chemistry)

- A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC. (PubMed Central)

- The Nuclear Factor NF-kB Pathway in Inflamm

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (N/A)

- An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applic

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar. (Semantic Scholar)

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (PubMed Central)

- Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. (PubMed)

- NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM. (PUR-FORM)

- IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. (Semantic Scholar)

- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (PubMed)

- Relationships between structure and vascular activity in a series of benzylisoquinolines - PMC. (NIH)

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - NIH. (NIH)

- The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. (MDPI)

- (PDF) In vivo screening models of anticancer drugs - ResearchGate.

- Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones | ACS Omega.

- New Anticancer Agents: In Vitro and In Vivo Evalu

- Application Notes: Isoquinoline Derivatives in Neuroprotective Studies - Benchchem. (Benchchem)

- (PDF) Bioassays for Anticancer Activities - ResearchGate.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed Central. (PubMed Central)

- Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer tre

- Full article: 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - Taylor & Francis. (Taylor & Francis Online)

- WO2017013593A1 - Isoquinolinone derivatives as parp inhibitors - Google Patents.

- Cell-based Assays for Evaluating the Anticancer Activity of Quinoline-Based Compounds - Benchchem. (Benchchem)

- Application Notes and Protocols for Evaluating the Neuroprotective Activity of Isoquinoline Compounds In Vitro - Benchchem. (Benchchem)

- Isoquinoline deriv

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. (NIH)

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists - ResearchGate.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47944G [pubs.rsc.org]

- 8. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications | CoLab [colab.ws]

- 9. A Natural Isoquinoline Alkaloid With Antitumor Activity: Studies of the Biological Activities of Berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 21. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 22. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. Relationships between structure and vascular activity in a series of benzylisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. iv.iiarjournals.org [iv.iiarjournals.org]

- 29. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijpbs.com [ijpbs.com]

- 35. researchgate.net [researchgate.net]

- 36. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

Unveiling the Enigmatic Mechanism: A Technical Guide to 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one as a Putative PARP Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic landscape of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct, extensive research on this specific molecule is emerging, its structural congeners have paved a clear path toward a compelling hypothesis: its primary mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This guide will dissect this proposed mechanism, detail the experimental methodologies required for its validation, and explore the structure-activity relationships that govern the therapeutic potential of the dihydroisoquinolinone core.

The Prime Suspect: Targeting the DNA Damage Response Pathway

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in the design of PARP inhibitors.[1][2] This family of enzymes, particularly PARP1 and PARP2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] In the context of oncology, particularly in cancers with deficiencies in homologous recombination repair (HRR) such as those with BRCA1/2 mutations, the inhibition of PARP creates a synthetic lethal scenario.[3][4][5] By crippling the BER pathway, PARP inhibitors cause an accumulation of unrepaired SSBs, which during DNA replication, degenerate into highly cytotoxic double-strand breaks (DSBs).[6][7] In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.[8]

The proposed mechanism of action for this compound is its function as a competitive inhibitor at the NAD+ binding site of PARP1.[1][3] This binding prevents the catalytic activity of PARP1, which involves the transfer of ADP-ribose units to itself and other nuclear proteins, a process crucial for the recruitment of DNA repair machinery.[3][6]

A pivotal aspect of the efficacy of many PARP inhibitors is the phenomenon of "PARP trapping".[3] Here, the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex.[6] This trapped complex is a significant physical impediment to DNA replication and transcription, further enhancing the cytotoxic effect.[6][7]

Deconstructing the Mechanism: A Validating Experimental Workflow

To rigorously test the hypothesis that this compound acts as a PARP inhibitor, a multi-faceted experimental approach is essential. The following protocols outline a self-validating system to confirm its mechanism of action.

Foundational Evidence: In Vitro Enzymatic Inhibition

The initial step is to ascertain direct inhibition of PARP1 enzymatic activity. This can be achieved through various assay formats, including colorimetric, fluorometric, and chemiluminescent methods.[9][10]

Experimental Protocol: PARP1 Enzymatic Inhibition Assay (Colorimetric)

-

Plate Preparation: Coat a 96-well plate with histones, which act as a substrate for PARP1, and activated DNA to stimulate PARP1 activity.

-

Enzyme and Inhibitor Incubation: Add recombinant human PARP1 enzyme to the wells. Subsequently, add serial dilutions of this compound.

-

Reaction Initiation: Introduce a solution containing biotinylated NAD+, the substrate for the PARylation reaction.

-

Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

Detection: Wash the wells to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) which binds to the incorporated biotin.

-

Signal Generation: Add a colorimetric HRP substrate. The intensity of the color produced is proportional to the amount of PARylation.

-

Data Analysis: Measure the absorbance using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce PARP1 activity by 50%, can then be calculated.

Cellular Confirmation: Target Engagement and PARylation Inhibition

Demonstrating that the compound can engage with its target in a cellular context is a critical validation step. This is typically achieved by measuring the inhibition of poly(ADP-ribose) (PAR) formation in cells treated with a DNA-damaging agent.

Experimental Protocol: Cellular PARylation Assay (Immunoblotting)

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known PARP1 expression). Treat the cells with varying concentrations of this compound for a predetermined time.

-

Induction of DNA Damage: Expose the cells to a DNA-damaging agent, such as hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS), for a short duration to activate PARP1.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample to ensure equal loading in subsequent steps.

-

Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for PAR polymers, followed by a suitable secondary antibody.

-

Analysis: Visualize and quantify the PAR bands. A reduction in the PAR signal in the presence of the compound indicates inhibition of PARP activity within the cell.

Unveiling the Trapping Mechanism

A key differentiator among PARP inhibitors is their ability to trap PARP on the DNA. A PARP trapping assay can quantify this effect.

Experimental Protocol: PARP Trapping Assay

-

Cell Treatment: Treat cells with this compound and a DNA-damaging agent.

-

Cell Fractionation: Lyse the cells and separate the soluble (cytoplasmic and nucleoplasmic) fractions from the insoluble chromatin-bound fraction.

-

Western Blotting: Analyze the chromatin-bound fraction by Western blotting using an antibody against PARP1.

-

Data Analysis: An increase in the amount of PARP1 in the chromatin-bound fraction in the presence of the inhibitor indicates PARP trapping.

The following diagram illustrates the proposed experimental workflow for validating the mechanism of action of this compound.

Caption: Proposed Binding of the Scaffold in the PARP1 Active Site.

Concluding Remarks

While this compound itself is not yet extensively characterized as a PARP inhibitor, its core scaffold is a well-validated pharmacophore for this important class of therapeutic agents. The proposed mechanism of action, centered on competitive inhibition of PARP1 and subsequent PARP trapping, provides a strong foundation for further investigation. The experimental workflows detailed in this guide offer a robust framework for validating this hypothesis and elucidating the full therapeutic potential of this promising molecule. Future studies should focus on synthesizing and testing a series of analogs to build a comprehensive structure-activity relationship model, which will be instrumental in the design of next-generation PARP inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

References

-

PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100359. [Link]

-

Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 785. [Link]

-

Patsnap. (2024). What are PARP inhibitors and how do they work? Patsnap Synapse. [Link]

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968–1983. [Link]

-

Li, H., et al. (2020). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers, 12(10), 2839. [Link]

-

Karche, N. P., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

-

Li, H., & Liu, Z. (2022). Mechanisms of PARP1 inhibitor resistance and their implications for cancer treatment. NAR Cancer, 4(4), zcac040. [Link]

-

BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

-

Gadal, S., et al. (2022). Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers. Molecular Cancer, 21(1), 10. [Link]

-

Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1968-1983. [Link]

-

BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

-

Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 561-565. [Link]

-

ResearchGate. Structure activity model of PARP-1 inhibitors derived from the nicotinamide core structure. ResearchGate. [Link]

-

ResearchGate. Structure-activity relationships in vitro. ResearchGate. [Link]

-

Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(2), 561-565. [Link]

-

Kirby, I. T., et al. (2022). Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. RSC Chemical Biology, 3(12), 1547-1556. [Link]

-

Christie, E. L., et al. (2022). Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. Cancers, 14(13), 3122. [Link]

-

Martin-Lorenzo, M., et al. (2021). PARP-1 activity (PAR) determines the sensitivity of cervical cancer to olaparib. Oncotarget, 12(13), 1258–1270. [Link]

-

Pothuri, B. (2022). Appropriate Selection of PARP Inhibitors in Ovarian Cancer. Journal of Personalized Medicine, 12(4), 624. [Link]

-

Ilango, K., & Arunkumar, S. (2007). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Indian Journal of Pharmaceutical Sciences, 69(1), 22. [Link]

-

Kim, H. S., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 908836. [Link]

-

Konstantinopoulos, P. A., et al. (2020). PARP Inhibitors in the Management of Ovarian Cancer: ASCO Guideline. Journal of Clinical Oncology, 38(29), 3468-3493. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 5. Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. bpsbioscience.com [bpsbioscience.com]

potential therapeutic targets of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one

An In-Depth Technical Guide to the Potential Therapeutic Targets of 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one and its Analogs

Executive Summary

This compound represents a synthetically tractable starting point for drug discovery, belonging to the broader class of isoquinolinone derivatives. This class of molecules has demonstrated significant biological activity across various therapeutic areas. While direct pharmacological data on this specific compound is nascent, its core structure is a "privileged scaffold" found in numerous potent and selective inhibitors of critical disease-related proteins. This guide synthesizes the current understanding of isoquinolinone-based compounds to illuminate the most promising therapeutic targets for this compound. The primary targets discussed herein include Poly(ADP-ribose) polymerase (PARP) for oncology, the epigenetic regulator Enhancer of Zeste Homolog 2 (EZH2), and a suite of central nervous system (CNS) receptors for neurological disorders. For each potential target, we provide the scientific rationale, evidence from analogous compounds, and detailed experimental workflows for validation.

Part 1: The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Privileged Structure in Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one core is a bicyclic heterocyclic system that serves as a versatile and valuable scaffold in medicinal chemistry. Its rigid structure presents a defined three-dimensional arrangement for substituent groups, allowing for precise interactions with protein targets. The presence of a lactam (a cyclic amide) provides a key hydrogen bond donor and acceptor motif.

This compound is a specific embodiment of this scaffold. The chlorine atom at the 7-position is a critical feature; its electron-withdrawing nature and steric bulk can significantly influence the molecule's electronic distribution, metabolic stability, and binding affinity for target proteins. In many drug discovery campaigns, halogen substituents are used to modulate receptor affinity and pharmacokinetic properties.[1] This compound serves as an important intermediate in the synthesis of various pharmacologically active molecules, particularly those aimed at neurological disorders.[1][2]

The utility of this scaffold is evident from its presence in molecules developed as antitumor, antimicrobial, antiviral, and antifungal agents.[3] Its adaptability makes it a cornerstone for building libraries of compounds for high-throughput screening and for more rational, structure-based drug design.

Part 2: High-Potential Therapeutic Targets for Isoquinolinone-Based Compounds

Section 2.1: DNA Damage Response Pathway - PARP Inhibition